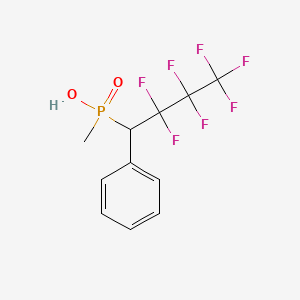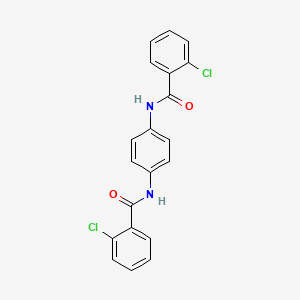
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid typically involves the reaction of heptafluorobutyl compounds with phosphinic acid derivatives. One common method includes the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with methylphosphinic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins effectively . The compound can inhibit or activate specific biochemical pathways, making it valuable in various research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated properties.
Heptafluorobutyric acid: Another fluorinated compound used in various chemical applications.
Poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether): A fluorinated block copolymer with unique properties.
Uniqueness
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid stands out due to its specific combination of fluorinated and phosphinic acid functionalities. This combination imparts unique chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .
Eigenschaften
Molekularformel |
C11H10F7O2P |
|---|---|
Molekulargewicht |
338.16 g/mol |
IUPAC-Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-methylphosphinic acid |
InChI |
InChI=1S/C11H10F7O2P/c1-21(19,20)8(7-5-3-2-4-6-7)9(12,13)10(14,15)11(16,17)18/h2-6,8H,1H3,(H,19,20) |
InChI-Schlüssel |
RWLFWCSRVOCWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C(C1=CC=CC=C1)C(C(C(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)


![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![ethyl 4-{5-[(Z)-{(2Z)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11693735.png)
![Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11693736.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11693739.png)
![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
![2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11693765.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693766.png)
![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)

